![molecular formula C9H19N B2656083 3-Cyclopropyl-2-methylpentan-1-amine CAS No. 2248327-53-7](/img/structure/B2656083.png)
3-Cyclopropyl-2-methylpentan-1-amine
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropylamines can be complex and involves several steps. One method involves the reaction of γ-butyrolactone with a hydrohalide in the presence of a catalyst to form 4-chlorobutyric acid, which is then converted into a hindered chlorobutyrate ester . This ester is cyclized to form the hindered cyclopropanecarboxylate ester, which is then ammoniated to form cyclopropanecarboxamide . The carboxamide is then converted to cyclopropylamine .Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-2-methylpentan-1-amine consists of a cyclopropyl group, a methyl group, and an amine group. The cyclopropyl group is a three-membered carbon ring, the methyl group is a carbon atom bonded to three hydrogen atoms, and the amine group is a nitrogen atom bonded to a hydrogen atom .Chemical Reactions Analysis
Cyclopropylamines can undergo various chemical reactions. For instance, they can participate in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This reaction is facilitated by converting these species from acting as hydrogen-bonding donors to acceptors .properties
IUPAC Name |
3-cyclopropyl-2-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-9(7(2)6-10)8-4-5-8/h7-9H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBNKGBUBUICHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-methylpentan-1-amine |
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